molecular formula C7H14NO3P B14605767 2-Cyanoethyl propyl methylphosphonate CAS No. 58264-10-1

2-Cyanoethyl propyl methylphosphonate

Cat. No.: B14605767
CAS No.: 58264-10-1
M. Wt: 191.16 g/mol
InChI Key: BSQPECKMPGLWJU-UHFFFAOYSA-N
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Description

2-Cyanoethyl propyl methylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a cyanoethyl and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl propyl methylphosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, trimethyl phosphite can react with 2-cyanoethyl bromide under controlled conditions to yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl propyl methylphosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyanoethyl propyl methylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyanoethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanoethyl propyl methylphosphonate is unique due to its specific combination of cyanoethyl and propyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

58264-10-1

Molecular Formula

C7H14NO3P

Molecular Weight

191.16 g/mol

IUPAC Name

3-[methyl(propoxy)phosphoryl]oxypropanenitrile

InChI

InChI=1S/C7H14NO3P/c1-3-6-10-12(2,9)11-7-4-5-8/h3-4,6-7H2,1-2H3

InChI Key

BSQPECKMPGLWJU-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)OCCC#N

Origin of Product

United States

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